

An In-depth Technical Guide to (1,1'-Biphenyl)-4-carboxaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Phenylbenzaldehyde**

Cat. No.: **B031587**

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This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of (1,1'-Biphenyl)-4-carboxaldehyde, tailored for researchers, scientists, and professionals in the field of drug development.

Core Properties

(1,1'-Biphenyl)-4-carboxaldehyde, also known as **4-phenylbenzaldehyde**, is a versatile organic compound featuring a biphenyl scaffold with an aldehyde functional group. This structure imparts a unique combination of aromatic character and reactivity, making it a valuable intermediate in various synthetic applications.

Physicochemical Properties

The key physicochemical properties of (1,1'-Biphenyl)-4-carboxaldehyde are summarized in the table below, providing a quick reference for experimental design and handling.

Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₁₀ O	[1][2]
Molecular Weight	182.22 g/mol	[2]
Appearance	White to pale yellow solid/crystals or crystalline powder	[3]
Melting Point	57-59 °C	[4]
Boiling Point	184 °C at 11 mmHg	[4]
Solubility	Soluble in methanol. Slightly soluble in chloroform and ethyl acetate.	[5]
CAS Number	3218-36-8	[3]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of (1,1'-Biphenyl)-4-carboxaldehyde. Key spectral data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Solvent	Chemical Shift (δ) in ppm	Reference(s)
¹ H NMR	CDCl ₃	10.04 (s, 1H, -CHO), 7.92 (d, 2H), 7.73 (d, 2H), 7.71-7.34 (m, 5H)	[6]
¹³ C NMR	CDCl ₃	191.08, 148.06, 141.08, 135.06, 132.44, 130.98, 129.78	[5]

Infrared (IR) Spectroscopy

Technique	Source of Sample	Reference(s)
Capillary Cell: Melt	Aldrich Chemical Company, Inc.	[7]
ATR-IR	Aldrich	[7]
Vapor Phase IR	Sigma-Aldrich Co. LLC.	[7]

Mass Spectrometry (MS)

Technique	Data Compilation	Reference(s)
Electron Ionization (EI)	NIST Mass Spectrometry Data Center	[8]

Experimental Protocols

Detailed methodologies for the synthesis and purification of (1,1'-Biphenyl)-4-carboxaldehyde are provided to facilitate its preparation in a laboratory setting.

Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a reliable and efficient method for the synthesis of (1,1'-Biphenyl)-4-carboxaldehyde from 4-bromobenzaldehyde and phenylboronic acid.

Materials and Reagents:

- 4-Bromobenzaldehyde
- Phenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene

- Degassed water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, combine 4-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.
- Solvent Addition: Add a 4:1 mixture of toluene and degassed water.
- Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously under an inert atmosphere (e.g., nitrogen or argon).
- Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel and add ethyl acetate and water.
 - Separate the organic layer and extract the aqueous layer with ethyl acetate.
 - Combine the organic layers and wash with brine.

- Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Concentrate the dried organic layer under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexanes/ethyl acetate eluent system.[9][10]

Purification by Recrystallization

For further purification, the product can be recrystallized.

Procedure:

- Dissolve the crude solid in a minimum amount of a hot solvent mixture, such as hexanes and methanol.
- Allow the solution to cool slowly to room temperature to induce crystallization.
- Further cool the mixture in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the purified crystals under vacuum.[11][12]

Applications in Drug Development and Research

(1,1'-Biphenyl)-4-carboxaldehyde serves as a crucial building block in the synthesis of various biologically active molecules. Its biphenyl moiety is a recognized pharmacophore in medicinal chemistry.

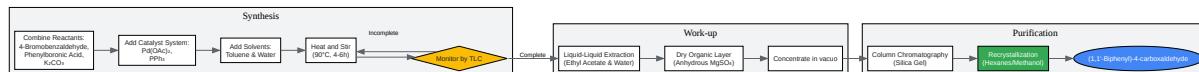
- TRPV1 Antagonists: The biphenyl structure is a key component in the design of novel Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.[13][14][15][16][17] These compounds are being investigated for their potential as analgesics for treating neuropathic pain. The biphenyl group often serves as a critical C-region moiety in these antagonists.
- Antifungal Agents: Derivatives of (1,1'-Biphenyl)-4-carboxaldehyde, particularly carboxamides, have been synthesized and evaluated for their antifungal properties.[1][18]

[19][20][21] These compounds have shown efficacy against various plant pathogens, suggesting their potential application in agrochemicals.

- General Organic Synthesis: The aldehyde group is highly reactive and can participate in a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. This makes (1,1'-Biphenyl)-4-carboxaldehyde a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.[22][23][24] It is also used in biological studies to evaluate the effects of chemical substituents on ligand potency.[3]

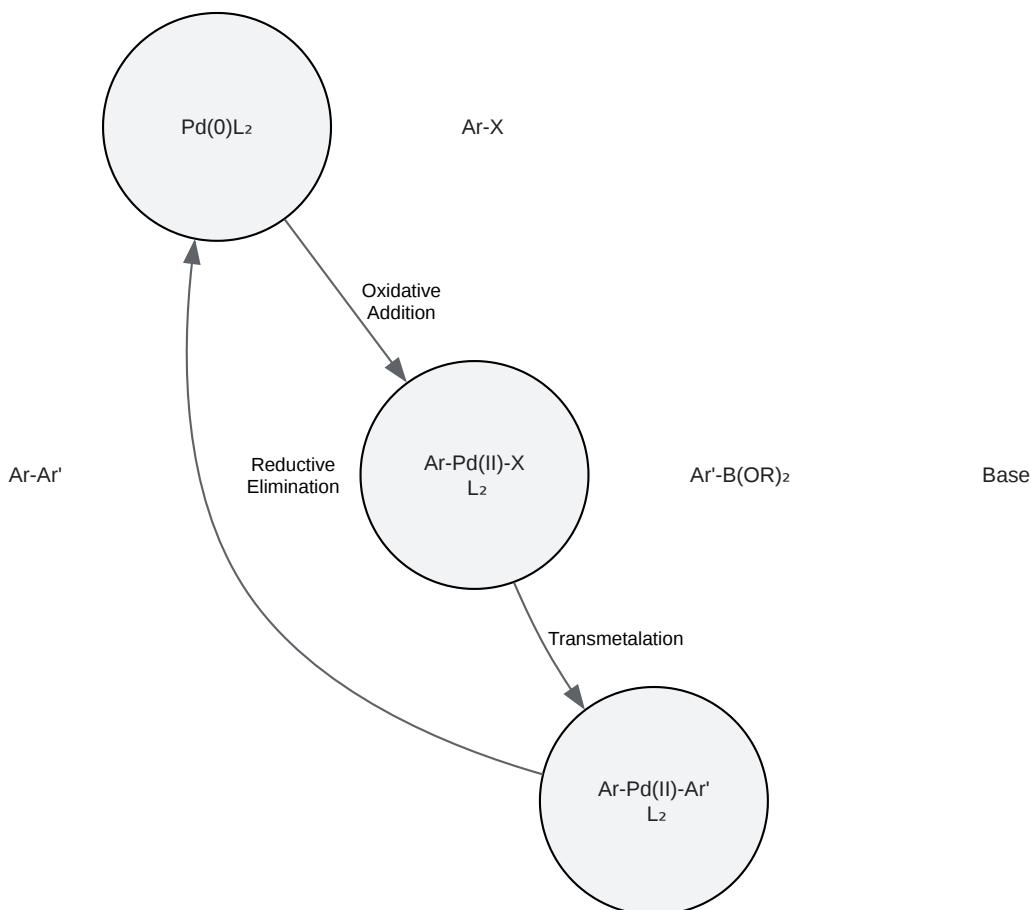
Visualized Workflows and Pathways

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the synthesis and purification workflow, as well as a generalized catalytic cycle for the Suzuki-Miyaura reaction.



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Caption: Experimental workflow for the synthesis and purification of (1,1'-Biphenyl)-4-carboxaldehyde.



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Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (1,1'-Biphenyl)-4-carboxaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031587#1-1-biphenyl-4-carboxaldehyde-properties]

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